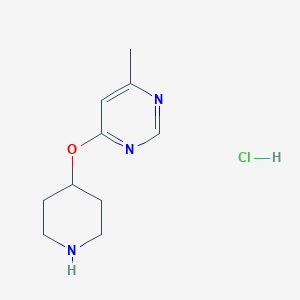
4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride
Overview
Description
The compound "4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a piperidin-4-yloxy group in the compound suggests potential for increased solubility and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent at the 5 position of the pyrimidine ring was achieved by reacting 2,4,6-trichloropyrimidine with amines . Similarly, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, was described using commercially available 2,4-dichloro-5-fluoropyrimidine, which was converted through several steps to the desired product . These methods highlight the general approach to synthesizing pyrimidine derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various non-covalent interactions. For example, a pyrazolylpyrimidine ligand was synthesized and used to obtain copper(II) complexes, demonstrating the ability of pyrimidine derivatives to form bidentate chelating coordination modes . The molecular structure is crucial for the biological activity and interaction with targets, as seen in the design of adenosine receptor antagonists where the pyrimidine nucleus was functionalized to improve water solubility and receptor affinity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 1,3,6-trimethyl-5-nitrouracil with aryl aldehydes in the presence of piperidine led to the formation of pyrrolo[3,2-d]pyrimidine derivatives . Additionally, the halogenation of methylpyrimidine followed by piperidinolysis and hydrolysis has been used to synthesize halogenomethylpyrimidines . These reactions demonstrate the versatility of pyrimidine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a piperidin-4-yloxy group can significantly improve water solubility, as seen in the case of a human A3 adenosine receptor antagonist, which showed good solubility at physiological pH . The optical properties of pyrimidine derivatives can also be tailored by substituents, as demonstrated by the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which showed solvatochromism and potential as pH sensors .
Scientific Research Applications
Quantum Chemical Studies
Piperidine derivatives have been examined for their adsorption and corrosion inhibition properties on iron surfaces, utilizing quantum chemical calculations and molecular dynamics simulations. These studies highlight the utility of such compounds in materials science, specifically in corrosion protection. The binding energies on metal surfaces of studied compounds suggest a promising approach for developing new corrosion inhibitors (Kaya et al., 2016).
Synthesis of Deoxycytidine Kinase Inhibitors
Research into the practical synthesis of pyrimidine derivatives, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, has been conducted. These compounds serve as key intermediates in preparing potent deoxycytidine kinase inhibitors, indicating their importance in pharmaceutical research and development of cancer therapies (Zhang et al., 2009).
Antagonists for Adenosine Receptors
The development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as human A₃ adenosine receptor antagonists showcases the application of piperidine and pyrimidine scaffolds in creating new therapeutics. These compounds have shown potential in generating stable, water-soluble salts suitable for intravenous infusion, a critical aspect for drug delivery systems (Baraldi et al., 2012).
Coordination Complexes and DNA Adduct Mapping
Piperidine derivatives have also been involved in forming polymeric coordination complexes, offering insights into the design of novel materials with specific electronic or structural properties (Klimova et al., 2013). Moreover, these compounds play a role in the study of DNA adducts, contributing to our understanding of DNA damage and repair mechanisms, crucial for cancer research (Pfeifer et al., 1991).
Safety And Hazards
While specific safety and hazard information for 4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is not detailed in the sources retrieved, general precautionary measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
4-methyl-6-piperidin-4-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZGZLNZCHREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride | |
CAS RN |
1389315-13-2 | |
| Record name | Pyrimidine, 4-methyl-6-(4-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)
![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)
![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)
![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)

